tert-butyl 3-(piperazin-1-yl)propanoate
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Overview
Description
tert-Butyl 3-(piperazin-1-yl)propanoate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a piperazine ring attached to a propanoate group, with a tert-butyl ester protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(piperazin-1-yl)propanoate typically involves the reaction of piperazine with tert-butyl 3-bromopropanoate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with controlled temperature and pressure to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-(piperazin-1-yl)propanoate can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: The compound can be reduced to form secondary amines, which can further react to form various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines and their derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 3-(piperazin-1-yl)propanoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets. It is also used in the development of new drugs with potential therapeutic applications.
Medicine: this compound is investigated for its potential use in the treatment of various diseases. It is a precursor for the synthesis of drugs that target specific receptors in the body.
Industry: In the industrial sector, this compound is used in the production of polymers and other materials with specific properties. It is also used in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3-(piperazin-1-yl)propanoate involves its interaction with specific molecular targets in the body. The piperazine ring can interact with various receptors, enzymes, and proteins, leading to a range of biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from this compound .
Comparison with Similar Compounds
- tert-Butyl 3-(4-(3-aminopropyl)piperazin-1-yl)propanoate
- tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate
- tert-Butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate
Uniqueness: tert-Butyl 3-(piperazin-1-yl)propanoate is unique due to its specific structure, which allows for versatile chemical modifications. The presence of the tert-butyl ester group provides stability and protection during synthetic processes, making it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and form diverse derivatives sets it apart from similar compounds.
Properties
CAS No. |
147135-94-2 |
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Molecular Formula |
C11H22N2O2 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
tert-butyl 3-piperazin-1-ylpropanoate |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)4-7-13-8-5-12-6-9-13/h12H,4-9H2,1-3H3 |
InChI Key |
BWTRHKJAKYHTLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCN1CCNCC1 |
Purity |
95 |
Origin of Product |
United States |
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